molecular formula C20H13F5N2O2 B2557939 N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 338783-71-4

N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2557939
CAS No.: 338783-71-4
M. Wt: 408.328
InChI Key: GRMRTXBSNZGHNY-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine derivative featuring a carboxamide group at position 3 of the pyridine ring. Key structural attributes include:

  • N-(2,4-difluorophenyl) substituent: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
  • 6-oxo group: Stabilizes the dihydropyridine ring and may influence redox properties .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-15-5-6-17(16(22)9-15)26-19(29)13-4-7-18(28)27(11-13)10-12-2-1-3-14(8-12)20(23,24)25/h1-9,11H,10H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMRTXBSNZGHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Properties
Target Compound 2,4-difluorophenyl C₂₁H₁₃F₅N₂O₂ 432.34 High lipophilicity (logP ~4.2), improved metabolic stability
N-(4-Carbamoylphenyl) analog () 4-carbamoylphenyl C₂₁H₁₆F₃N₃O₃ 415.37 Reduced lipophilicity (logP ~3.1) due to polar carbamoyl group; potential for hydrogen bonding
N-(4-Methylphenyl) analog () 4-methylphenyl C₂₁H₁₇F₃N₂O₂ 386.37 Moderate lipophilicity (logP ~3.8); methyl group may enhance π-π stacking
N-(2-Methylphenyl) analog () 2-methylphenyl C₂₁H₁₇F₃N₂O₂ 386.37 Steric hindrance from ortho-methyl group may reduce binding affinity

Pyridine Ring Modifications

Compound Name Pyridine Substituent Molecular Formula Key Differences
Target Compound None (base structure) C₂₁H₁₃F₅N₂O₂ Baseline for comparison
5-Chloro derivative () Chlorine at position 5 C₂₀H₁₂ClF₅N₂O₂ Chlorine increases molecular weight (466.78) and electron-withdrawing effects, potentially altering reactivity
AZ331 () 5-cyano, 4-(2-furyl), thioether side chain C₂₇H₂₂N₄O₄S Thioether improves solubility but may reduce metabolic stability

Biological Activity

N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple fluorine substitutions that enhance its lipophilicity and metabolic stability. The molecular formula is C19H16F5N3OC_{19}H_{16}F_5N_3O, and it features a dihydropyridine core, which is known for its pharmacological relevance.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions. This is particularly relevant in inhibiting enzymes like cholinesterases and cyclooxygenases, which are involved in neurodegenerative diseases and inflammation respectively .
  • Antioxidant Properties : The compound exhibits significant free radical scavenging activity, which is crucial for reducing oxidative stress in cells. This property is linked to the electron-withdrawing nature of the fluorine atoms that stabilize reactive intermediates .
  • Cytotoxicity : Preliminary studies indicate that the compound has cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The IC50 values suggest moderate potency, warranting further investigation into its anticancer potential .

Table 1: Summary of Biological Activities

Activity Target/Cell Line IC50 (μM) Notes
Cholinesterase InhibitionAChE19.2Moderate inhibition observed
Cholinesterase InhibitionBChE13.2Significant inhibitory activity
Antioxidant ActivityDPPH Radical Scavenging15.0Effective in reducing oxidative stress
CytotoxicityMCF-7 (Breast Cancer)10.4Promising anticancer activity

Study 1: Enzyme Inhibition

A study conducted on various derivatives of dihydropyridine compounds demonstrated that the introduction of trifluoromethyl groups significantly increased enzyme inhibition rates against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound showed dual inhibitory effects with IC50 values indicating promising therapeutic potential for cognitive disorders .

Study 2: Antioxidant Properties

In vitro assays assessing the antioxidant capacity revealed that this compound effectively scavenged DPPH radicals, showcasing its potential as a protective agent against oxidative damage in cellular models .

Study 3: Cytotoxicity Evaluation

The cytotoxic effects were evaluated using the MTT assay on MCF-7 cells, where the compound exhibited a dose-dependent response leading to cell death at higher concentrations. Further studies are warranted to elucidate the underlying mechanisms contributing to this cytotoxicity .

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